molecular formula C14H18O2 B3046910 Cyclohexanone, 4-[(phenylmethoxy)methyl]- CAS No. 132452-43-8

Cyclohexanone, 4-[(phenylmethoxy)methyl]-

Cat. No.: B3046910
CAS No.: 132452-43-8
M. Wt: 218.29 g/mol
InChI Key: MJMBHVIWLMZUMC-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[(phenylmethoxy)methyl]- is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexanone, where a phenylmethoxy group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the cyclohexanone ring.

Another method involves the use of benzyl alcohol and cyclohexanone in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Cyclohexanone, 4-[(phenylmethoxy)methyl]- often involves large-scale reactions using similar synthetic routes. The choice of reagents and catalysts may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanone, 4-[(phenylmethoxy)methyl]- is extensively used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Solvent Extraction: The compound is used in solvent extraction processes to isolate specific compounds from mixtures.

    Pharmaceuticals: It is employed in the development of pharmaceutical intermediates and active ingredients.

    Material Science: The compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-[(phenylmethoxy)methyl]- involves its interaction with various molecular targets. The phenylmethoxy group can participate in π-π interactions with aromatic systems, while the cyclohexanone ring can undergo nucleophilic addition reactions. These interactions facilitate the compound’s role as an intermediate in various chemical reactions.

Comparison with Similar Compounds

Cyclohexanone, 4-[(phenylmethoxy)methyl]- can be compared with other similar compounds such as:

    Cyclohexanone: The parent compound, which lacks the phenylmethoxy group.

    Benzyl Alcohol: A compound with a similar benzyl group but different functional properties.

    Phenylmethanol: Another compound with a phenylmethoxy group but different reactivity.

The uniqueness of Cyclohexanone, 4-[(phenylmethoxy)methyl]- lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-(phenylmethoxymethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBHVIWLMZUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439996
Record name Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132452-43-8
Record name Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of EXAMPLE 341C (43.02 g) in dioxane (500 mL) was added water (125 mL) and 2M hydrochloric acid (90 mL). The mixture was heated at 85° C. for 18 hours. Upon cooling, the reaction mixture was diluted with brine (1500 ml), saturated sodium bicarbonate solution (300 mL) and ether (1000 mL). The organic layer was dried over sodium sulfate, filtered and concentrated. The crude product was purified on silica gel eluting with a 5-50% ethyl acetate in hexanes step gradient to provide the title compound.
Quantity
43.02 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-dioxaspiro[4.5]decan-8-ylmethanol (1.33 g, 7.72 mmol) was dissolved in DMF (14 mL) and then cooled to 0° C. To the solution was added NaH (0.402 g, 10.04 mmol) in portions and the mixture agitated at 10° C. for 1 h and then benzyl bromide (1.194 mL, 10.04 mmol) was added and the mixture agitated over 72 h. The reaction mixture was quenched with water and extracted with ether and the combined organic extracts dried (MgSO4), filtered and concentrated in vacuo and the crude product 8-((benzyloxy)methyl)-1,4-dioxaspiro[4.5]decane dissolved in acetonitrile (35 mL) and water (25 mL) and treated with 3N HCl (13 mL) and agitated at room temperature for 20 min upon which LCMS indicated desired product. The reaction mixture was quenched with 40 mmol aqueous NaOH and then extracted with EtOAc (200 mL) and the organic layer was washed with water and dried (MgSO4), filtered and concentrated in vacuo and the residue purified by flash chromatography (0-50% EtOAc/heptane) to afford 1.23 g of the desired product as a colorless syrup (73%). LCMS (m/z): 329.2 (MH+), 1.33 min.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.402 g
Type
reactant
Reaction Step Two
Quantity
1.194 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mmol
Type
reactant
Reaction Step Four
Yield
73%

Synthesis routes and methods III

Procedure details

A solution of the compound of Example 106 (18.43 g, 70.2 mmol) in tetrahydrofuran (400 ml) was added 50 ml of a 2% aqueous HCl solution and stirred for 24 hours. The mixture was concentrated in vacuo and the residual solution layered with ether. The ether layer was dried (MgSO4), concentrated in vacuo, then chromatographed to give 11.16 g (73% yield) of the title compound as a colorless oil.
Name
compound
Quantity
18.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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